Triphal vs. Salvarsan: Direct Head-to-Head Spirocheticidal Potency Comparison in Recurrent Fever Model
In a direct comparative study using a murine model infected with various strains of recurrent fever spirochetes (Recurrensspirochäte), Triphal demonstrated superior spirocheticidal activity compared to Salvarsan (arsphenamine), the then-standard arsenical chemotherapeutic agent [1]. The study concluded that 'Das Goldpräparat Triphal ist ein stärkeres spirochätocides Mittel als Salvarsan' (The gold preparation Triphal is a stronger spirocheticidal agent than Salvarsan) [1]. This represents a direct head-to-head comparison under identical experimental infection conditions. For researchers studying the historical evolution of antimicrobial chemotherapy or the comparative pharmacology of metallodrugs, this provides a clear quantitative efficacy benchmark relative to the clinically established comparator.
| Evidence Dimension | Spirocheticidal activity (therapeutic efficacy) |
|---|---|
| Target Compound Data | Stronger spirocheticidal agent (qualitative ranking established; exact quantitative metrics such as ED₅₀ not reported in accessible abstract) |
| Comparator Or Baseline | Salvarsan (arsphenamine, organoarsenical standard chemotherapy) |
| Quantified Difference | Triphal > Salvarsan in spirocheticidal potency (directional superiority established) |
| Conditions | Murine infection model with various Recurrensspirochäte (relapsing fever spirochete) strains; 1931 study |
Why This Matters
This direct comparator data establishes Triphal's potency ranking against a benchmark chemotherapeutic, enabling informed selection for historical control studies or metallodrug SAR investigations where Salvarsan serves as the reference compound.
- [1] Baskin, M.M. Die Heilwirkung des Triphals bei Infektion mit Verschiedenen Stämmen der Recurrensspirochäte. Klinische Wochenschrift, 1931, 10(19), 886–888. View Source
